

PI3K-IN-37 chemical structure and properties

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Compound of Interest

Compound Name: PI3K-IN-37

Cat. No.: B8522555

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An In-depth Technical Guide to PI3K-IN-37

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-37 is a potent small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade involved in cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. **PI3K-IN-37** exhibits inhibitory activity against Class I PI3K isoforms (α , β , and δ) and the mechanistic target of rapamycin (mTOR), positioning it as a dual PI3K/mTOR inhibitor. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **PI3K-IN-37**, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

PI3K-IN-37 is a complex heterocyclic molecule. Its chemical identity and physicochemical properties are summarized below.

Chemical Identifiers

Identifier	Value
IUPAC Name	1-(1,3-dimethylpyrazol-4-yl)-3-methyl-8-(6-methyl-5-propan-2-yloxy pyridin-3-yl)imidazo[4,5-c]quinolin-2-one[1]
SMILES	<chem>O=C1N(C2=C(N1C)C=NC3=CC=C(C4=CC(OC(C)C)=C(C)N=C4)C=C23)C5=CN(C)N=C5C</chem> [2][3][4][5]
CAS Number	1257547-40-2

Physicochemical Properties

Property	Value	Source
Molecular Formula	C25H26N6O2	Calculated
Molecular Weight	442.51 g/mol	
XlogP (Predicted)	3.2	
Topological Polar Surface Area (TPSA) (Predicted)	84.9 Å²	
Appearance	Light yellow to light brown solid	
Solubility	Soluble in DMSO	

Biological Activity

PI3K-IN-37 is a potent inhibitor of PI3K isoforms and mTOR. Its inhibitory activity has been characterized in various in vitro assays.

In Vitro Inhibitory Potency

Target	IC50 (nM)
PI3K α	6
PI3K β	8
PI3K δ	4
mTOR	4

Source: MedChemExpress

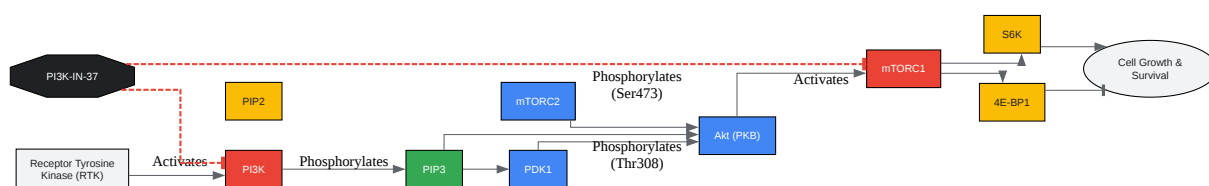
Cellular Activity

PI3K-IN-37 demonstrates cellular activity by inhibiting the phosphorylation of key downstream effectors in the PI3K/Akt/mTOR pathway.

- Treatment of Rat1 cells with **PI3K-IN-37** (0.005-10 μ M for 30 minutes) inhibits the phosphorylation of PKB (Akt) at Serine 473.
- In TSC1 null MEF cells, **PI3K-IN-37** (0.005-1 μ M for 60 minutes) inhibits the phosphorylation of S6 Ribosomal Protein at Serine 235/236.

Signaling Pathway

PI3K-IN-37 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. A simplified diagram of this pathway is presented below, illustrating the points of inhibition by **PI3K-IN-37**.



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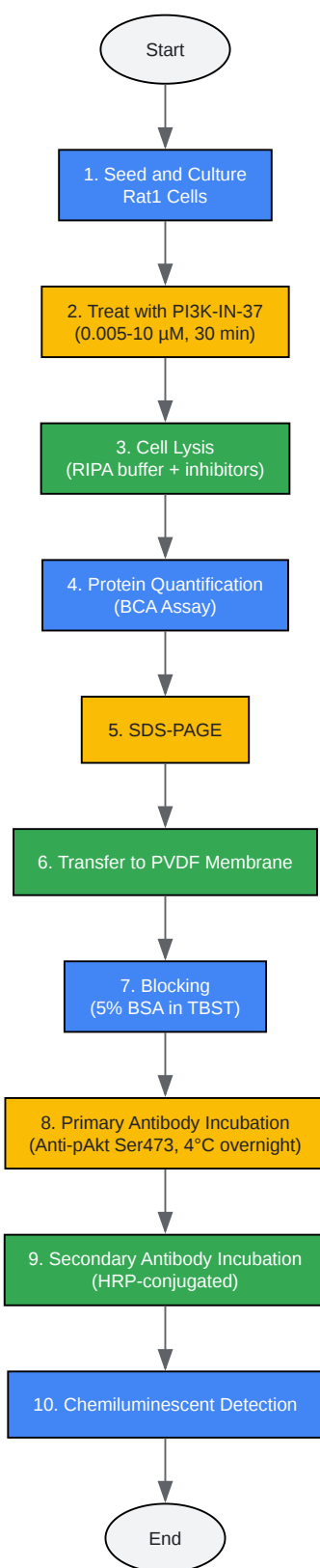
PI3K/Akt/mTOR Signaling Pathway and Inhibition by **PI3K-IN-37**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **PI3K-IN-37**.

Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol describes the detection of phosphorylated Akt at serine 473 in cell lysates following treatment with **PI3K-IN-37**.



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Western Blot Workflow for pAkt (Ser473) Analysis.

Methodology:

- Cell Culture and Treatment:
 - Seed Rat1 cells in 6-well plates and grow to 70-80% confluency.
 - Serum-starve the cells for 12-24 hours.
 - Treat cells with varying concentrations of **PI3K-IN-37** (e.g., 0.005, 0.05, 0.5, 5, 10 μ M) or DMSO as a vehicle control for 30 minutes.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape cells and collect lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA protein assay kit.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate proteins on a 10% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.

- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To ensure equal protein loading, the membrane can be stripped and re-probed for total Akt.

S6 Ribosomal Protein Phosphorylation Assay

This protocol outlines the procedure to measure the inhibition of S6 ribosomal protein phosphorylation at Ser235/236 in TSC1 null MEF cells.

Methodology:

- Cell Culture and Treatment:
 - Culture TSC1 null Mouse Embryonic Fibroblasts (MEFs) in appropriate media.
 - Treat cells with **PI3K-IN-37** at various concentrations (e.g., 0.005, 0.05, 0.1, 0.5, 1 μ M) for 60 minutes.
- Western Blot Analysis:
 - Follow the same general procedure for cell lysis, protein quantification, SDS-PAGE, and protein transfer as described in the phospho-Akt Western blot protocol.
 - For immunodetection, use a primary antibody specific for phosphorylated S6 ribosomal protein (Ser235/236).
 - Use an antibody for total S6 ribosomal protein as a loading control.

Conclusion

PI3K-IN-37 is a potent dual inhibitor of PI3K and mTOR with significant potential for cancer research and drug development. Its ability to effectively block the PI3K/Akt/mTOR signaling cascade at nanomolar concentrations makes it a valuable tool for investigating the roles of this pathway in cancer biology. The provided chemical, physical, and biological data, along with

detailed experimental protocols, offer a comprehensive resource for researchers working with this compound. Further studies are warranted to explore its in vivo efficacy and potential therapeutic applications.

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